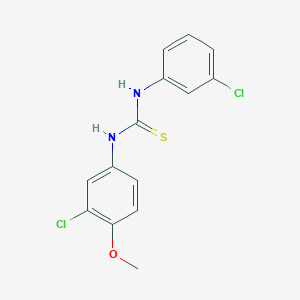![molecular formula C24H24ClNO6 B14147813 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate CAS No. 1039726-88-9](/img/structure/B14147813.png)
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen ring system substituted with a chloro group, a propyl group, and a benzyloxycarbonylamino butanoate moiety.
Métodos De Preparación
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with a suitable β-ketoester under acidic conditions.
Introduction of the Chloro and Propyl Groups: The chloro and propyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Attachment of the Benzyloxycarbonylamino Butanoate Moiety: This step involves the reaction of the chromen derivative with benzyloxycarbonyl-protected amino butanoic acid under coupling conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis under acidic or basic conditions to yield the free amine.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in key biological processes, leading to therapeutic effects.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Comparación Con Compuestos Similares
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate can be compared with other similar compounds, such as:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate: This compound has a phenyl group instead of a propyl group, which may influence its biological activity and chemical properties.
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate: The presence of a methyl group instead of a propyl group can affect the compound’s reactivity and interactions with biological targets.
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl acetate: This compound has an acetate group instead of the benzyloxycarbonylamino butanoate moiety, leading to different chemical and biological properties.
Each of these compounds has unique features that make them suitable for specific applications, and their comparison helps in understanding the structure-activity relationships and optimizing their use in various fields.
Propiedades
Número CAS |
1039726-88-9 |
|---|---|
Fórmula molecular |
C24H24ClNO6 |
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
(6-chloro-2-oxo-4-propylchromen-7-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H24ClNO6/c1-3-8-16-11-22(27)31-20-13-21(18(25)12-17(16)20)32-23(28)19(4-2)26-24(29)30-14-15-9-6-5-7-10-15/h5-7,9-13,19H,3-4,8,14H2,1-2H3,(H,26,29) |
Clave InChI |
LOFFIBUSJARIDP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(CC)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


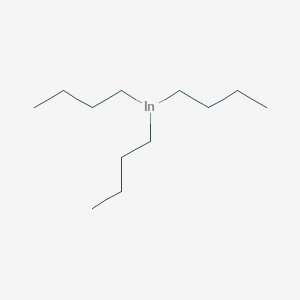

![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)
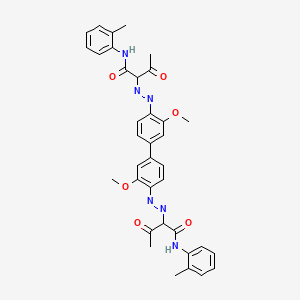
![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)
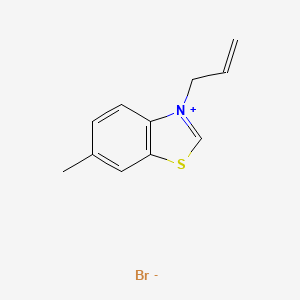
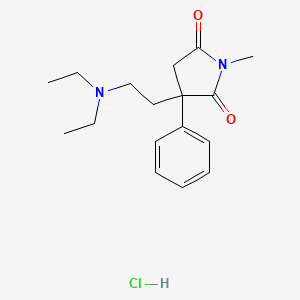
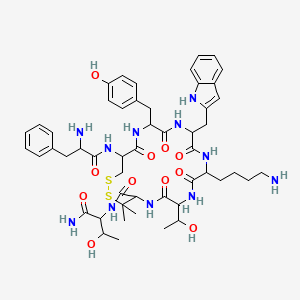
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)


![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
